molecular formula C12H27NO B12101719 4-[(Octan-2-yl)amino]butan-2-ol

4-[(Octan-2-yl)amino]butan-2-ol

Cat. No.: B12101719
M. Wt: 201.35 g/mol
InChI Key: ILQXFCAOKCEYRJ-UHFFFAOYSA-N
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Description

4-[(Octan-2-yl)amino]butan-2-ol is a branched-chain amino alcohol featuring an octan-2-yl group (a branched 8-carbon alkyl chain) attached to the amino moiety of butan-2-ol. Such compounds are often explored for applications in surfactants, pharmaceutical intermediates, or chiral catalysts. The stereochemistry of the octan-2-yl group may influence its optical activity, as seen in related octan-2-ol derivatives synthesized via enzymatic or chemical methods .

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-(octan-2-ylamino)butan-2-ol

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-11(2)13-10-9-12(3)14/h11-14H,4-10H2,1-3H3

InChI Key

ILQXFCAOKCEYRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NCCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Octan-2-yl)amino]butan-2-ol involves the reaction of octan-2-amine with butan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for 4-[(Octan-2-yl)amino]butan-2-ol are not widely documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard chemical engineering techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[(Octan-2-yl)amino]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Pharmaceutical Development
4-[(Octan-2-yl)amino]butan-2-ol has been investigated for its role as a pharmaceutical intermediate. Its structure allows it to function as a potential active pharmaceutical ingredient (API) in the synthesis of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

1.2. Anticancer Activity
Recent studies have shown that derivatives of 4-[(Octan-2-yl)amino]butan-2-ol exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro experiments demonstrated that these compounds can induce apoptosis in small cell lung cancer (SCLC) cells, suggesting their potential use in cancer therapy.

1.3. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, it has been shown to reduce oxidative stress markers and improve cognitive function when administered prior to neurotoxic insults.

Materials Science Applications

2.1. Polymer Synthesis
4-[(Octan-2-yl)amino]butan-2-ol can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its amino group can react with various monomers to produce copolymers suitable for applications in coatings and adhesives .

2.2. Surfactant Development
The compound's amphiphilic nature makes it an excellent candidate for developing surfactants used in emulsions and foams. Its ability to stabilize oil-water interfaces is particularly valuable in cosmetic formulations and food products .

Environmental Applications

3.1. CO2 Capture Technologies
Recent studies have explored the use of amines like 4-[(Octan-2-yl)amino]butan-2-ol in carbon capture technologies. Its chemical structure allows it to form stable carbamate bonds with CO2, making it a candidate for post-combustion carbon capture systems .

3.2. Biodegradable Solvents
The compound can serve as a biodegradable solvent in various chemical processes, reducing environmental impact compared to traditional solvents like acetone or methanol .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 4-[(Octan-2-yl)amino]butan-2-ol derivatives against resistant cancer cell lines demonstrated significant reductions in cell viability at concentrations as low as 15 µM. The treated cells exhibited increased reactive oxygen species (ROS) levels, indicating a mechanism involving oxidative stress induction.

Case Study 2: CO2 Absorption Efficiency

In an experimental setup designed for CO2 absorption using various amines, 4-[(Octan-2-yl)amino]butan-2-ol showed superior performance compared to conventional amines, achieving higher absorption rates and lower energy requirements for regeneration .

Mechanism of Action

The mechanism of action of 4-[(Octan-2-yl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research .

Comparison with Similar Compounds

Structural Analog: 4-[(Thiophen-3-ylmethyl)amino]butan-2-ol

This compound (CAS 1341809-34-4) replaces the octan-2-yl group with a thiophen-3-ylmethyl substituent, introducing an aromatic heterocycle with sulfur. Key differences include:

Property 4-[(Octan-2-yl)amino]butan-2-ol 4-[(Thiophen-3-ylmethyl)amino]butan-2-ol
Molecular Formula C₁₂H₂₇NO (calculated) C₉H₁₅NOS
Molecular Weight ~201 g/mol (calculated) 185.29 g/mol
Substituent Branched alkyl chain Aromatic thiophene ring
Polarity Likely more lipophilic Enhanced polarity due to sulfur and π-electrons
Applications Surfactants, lipid-based systems Electronics, medicinal chemistry (thiophene motif)

The thiophene derivative’s sulfur atom and aromaticity may confer distinct electronic properties, making it suitable for materials science, whereas the target compound’s alkyl chain favors lipid membrane interactions .

Stereochemical Considerations from Octan-2-ol Derivatives

demonstrates that the optical rotation of octan-2-ol varies significantly with synthesis conditions. Enzymatic hydrolysis of (+)-octan-2-yl sulfate yields alcohol with [α]₅₄₆ = -10.5°, while acid or base hydrolysis produces rotations of +1.00° and -2.90°, respectively . If 4-[(Octan-2-yl)amino]butan-2-ol is synthesized via similar enzymatic methods, its stereochemistry and optical activity may align with these trends, impacting its reactivity and biological interactions.

Comparison with Simple Alcohols

lists structurally related alcohols like 2-Butyloctanol (CAS 3913-02-8) and 1-Octanol, 2-butyl- (CAS 98-54-4). These lack the amino group, resulting in:

  • Reduced Polarity: Lower hydrogen-bonding capacity compared to amino alcohols.
  • Applications : Primarily used as solvents or fragrances rather than in chiral synthesis or drug delivery.

The absence of functional groups in these alcohols highlights the unique amphiphilic nature of 4-[(Octan-2-yl)amino]butan-2-ol .

Data Tables

Table 1: Optical Rotation of Octan-2-ol Derivatives

Synthesis Method Specific Rotation ([α]₅₄₆)
Enzymatic (CS2) -10.4°
Enzymatic (S1) -10.6°
Acid (1M HCl) +1.00°
Base (5M NaOH) -2.90°

Table 2: Key Structural Differences

Compound Key Feature Potential Application
4-[(Octan-2-yl)amino]butan-2-ol Long alkyl chain, chiral centers Surfactants, chiral catalysts
4-[(Thiophen-3-ylmethyl)amino]butan-2-ol Thiophene ring, sulfur atom Organic electronics, drugs
2-Butyloctanol Simple branched alcohol Solvents, plasticizers

Biological Activity

4-[(Octan-2-yl)amino]butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-[(Octan-2-yl)amino]butan-2-ol is C12H25NO, indicating it contains an amino group and an alcohol functional group. The presence of the octan-2-yl chain contributes to its lipophilicity, potentially affecting its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including antiprotozoal, antiproliferative, and antimicrobial effects. Notably, structure-activity relationship (SAR) studies have shown that modifications in the alkyl chain length and the type of amino substituents can significantly influence the potency of these compounds against different pathogens.

Antiprotozoal Activity

A study published in Monatshefte für Chemie explored a series of 4-amino derivatives, including those related to butan-2-ol. The results demonstrated significant antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The butanoate derivatives exhibited higher potency compared to their shorter-chain analogs, suggesting that longer alkyl chains enhance biological activity .

Compound TypeActivity Against P. falciparumActivity Against T. brucei
Butanoate DerivativesHighHigh
Propanoate DerivativesModerateModerate
Ethanoate DerivativesLowLow

Antiproliferative Effects

Recent research has evaluated the antiproliferative effects of various derivatives, including those similar to 4-[(Octan-2-yl)amino]butan-2-ol. In vitro studies using human cancer cell lines indicated that certain derivatives can inhibit cell proliferation effectively. For instance, compounds with longer alkyl chains showed enhanced efficacy in reducing cell viability in melanoma cells .

Case Study: Antiproliferative Activity

In a study assessing the viability of A375 human malignant melanoma cells treated with various concentrations of related compounds:

Concentration (µM)Cell Viability (%)
1090.31 ± 5.09
3068.67 ± 6.16

These results indicate a dose-dependent response where higher concentrations lead to significant reductions in cell viability.

While specific mechanisms for 4-[(Octan-2-yl)amino]butan-2-ol are still under investigation, similar compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation. The inhibition of critical enzymes or receptors involved in these pathways may explain the observed antiproliferative effects .

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